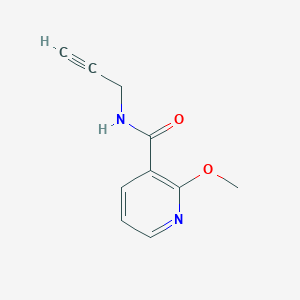

2-Methoxy-N-(prop-2-yn-1-yl)nicotinamide

CAS No.:

Cat. No.: VC19960212

Molecular Formula: C10H10N2O2

Molecular Weight: 190.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10N2O2 |

|---|---|

| Molecular Weight | 190.20 g/mol |

| IUPAC Name | 2-methoxy-N-prop-2-ynylpyridine-3-carboxamide |

| Standard InChI | InChI=1S/C10H10N2O2/c1-3-6-11-9(13)8-5-4-7-12-10(8)14-2/h1,4-5,7H,6H2,2H3,(H,11,13) |

| Standard InChI Key | CHCFNPNWVODAIX-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=CC=N1)C(=O)NCC#C |

Introduction

Synthesis and Characterization

Characterization Data

Key spectral features inferred from related compounds :

-

H NMR (DMSO-d):

-

δ 8.80 (s, 1H, pyridine H-6),

-

δ 8.23 (d, J = 7.8 Hz, 1H, pyridine H-4),

-

δ 7.13 (d, J = 3.6 Hz, 1H, pyridine H-5),

-

δ 4.54 (d, J = 5.4 Hz, 2H, -CH-C≡CH),

-

δ 3.82 (s, 3H, -OCH),

-

δ 3.14 (s, 1H, ≡C-H).

-

-

ESI-MS: m/z 203.08 [M+H].

Physicochemical Properties

The methoxy group improves solubility in polar aprotic solvents compared to the non-substituted analogue . Stability under physiological conditions remains unstudied but is likely comparable to N-(prop-2-yn-1-yl)nicotinamide, which degrades upon prolonged exposure to moisture .

Biological Evaluation and Mechanisms

Anticancer Activity

While direct data are lacking, NNMT inhibitors are implicated in disrupting cancer metabolism by modulating NAD levels . The propargyl group’s potential for targeted drug delivery via click chemistry further supports its therapeutic utility .

Applications in Chemical Biology

Click Chemistry Probes

The alkyne handle enables conjugation to azide-functionalized biomolecules or fluorescent tags, facilitating:

-

Cellular Imaging: Localization studies using azide-linked fluorophores.

Prodrug Development

Propargyl groups are leveraged in prodrug strategies for controlled release. For example, enzymatic cleavage of the amide bond could release active nicotinamide derivatives in vivo.

Future Directions

-

Synthetic Optimization: Improve yields via microwave-assisted or flow chemistry.

-

Target Validation: Screen against NNMT and related methyltransferases.

-

In Vivo Studies: Assess pharmacokinetics and antitumor efficacy in model organisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume